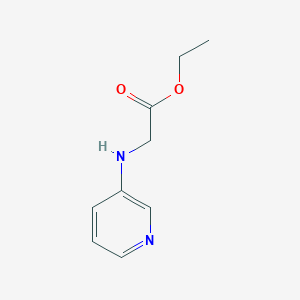

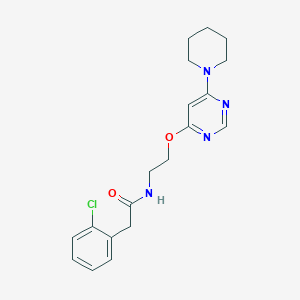

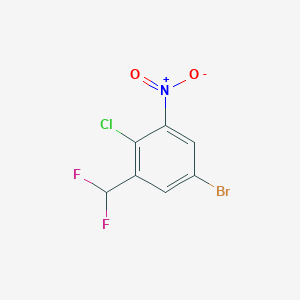

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives, such as “N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide”, involves the combination of thiazole and sulfonamide groups, which are known for their antibacterial activity . The synthesized compounds are then evaluated for their antibacterial activity .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazoles have certain physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications

Antibacterial Activity

Thiazoles have been extensively studied for their antibacterial properties. Researchers have synthesized various 2,4-disubstituted thiazole derivatives and evaluated their effectiveness against bacterial strains. The compound may exhibit antibacterial activity due to its thiazole ring structure. Further investigations are needed to determine its specific mechanism of action and potential targets .

Antifungal Properties

Thiazoles also demonstrate antifungal effects. Compounds containing the thiazole ring have been explored as potential antifungal agents. The presence of the nitrobenzamide moiety in your compound may contribute to its antifungal activity. Investigating its interactions with fungal cells and understanding its mode of action could provide valuable insights .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties. The compound’s unique substitution pattern may influence its ability to modulate inflammatory pathways. Researchers could explore its impact on cytokines, enzymes, and signaling pathways involved in inflammation .

Antitumor Effects

Thiazoles have shown promise as antitumor agents. Compounds with similar structures have been evaluated for their cytotoxicity against cancer cells. The presence of the thiazole ring and the nitrobenzamide group in your compound suggests potential antitumor activity. Further studies could assess its efficacy in inhibiting tumor growth and metastasis .

Antiviral Activity

Viruses pose significant health challenges, and novel antiviral agents are continually sought. Thiazoles have been investigated for their antiviral potential. Your compound’s thiazole moiety might interact with viral proteins or enzymes, inhibiting viral replication. Researchers could explore its effects against specific viruses and assess its safety profile .

Antioxidant Properties

Oxidative stress contributes to various diseases, including neurodegenerative conditions and cardiovascular disorders. Thiazole derivatives often exhibit antioxidant activity. The nitrobenzamide group in your compound could enhance its antioxidant effects. Investigating its ability to scavenge free radicals and protect cells from oxidative damage would be valuable .

Future Directions

properties

IUPAC Name |

4-nitro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12(2)13-3-5-14(6-4-13)17-11-26-19(20-17)21-18(23)15-7-9-16(10-8-15)22(24)25/h3-12H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKZXOYLAKERJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

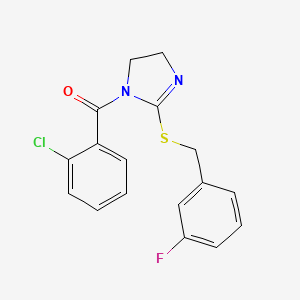

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)

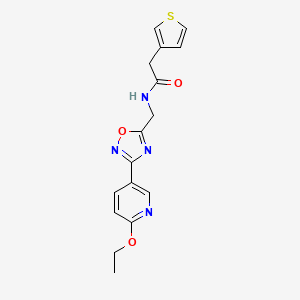

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)

![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride](/img/structure/B2766724.png)

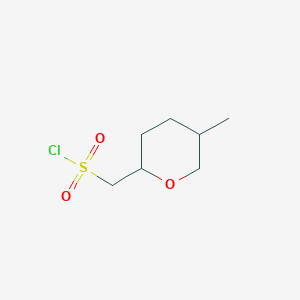

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)